

Application Notes and Protocols for (S)-Bleximenib Oxalate In Vitro Proliferation Assay

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Compound of Interest

Compound Name: (S)-Bleximenib oxalate

Cat. No.: B15567472

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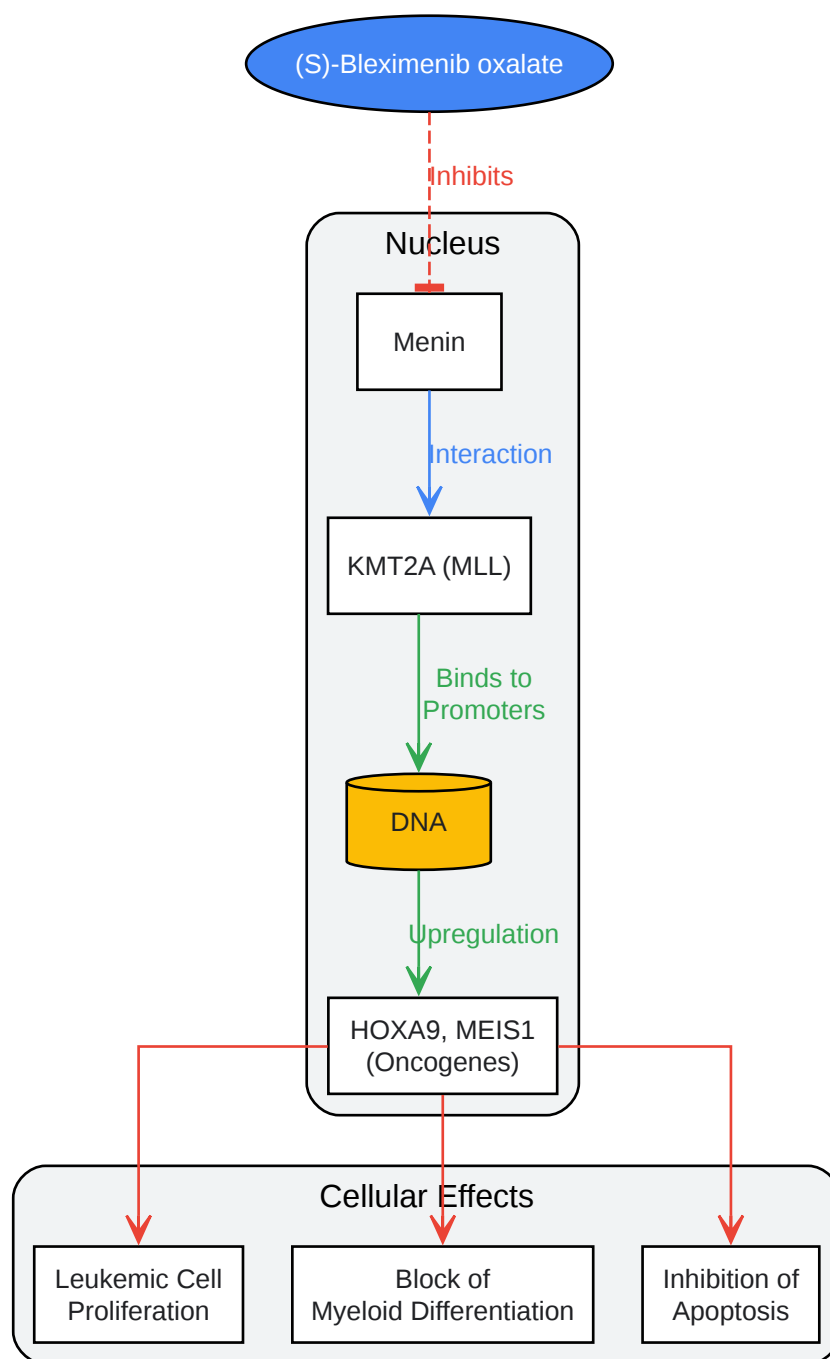
Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Bleximenib oxalate, also known as Bleximenib (JNJ-75276617), is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with KMT2A gene rearrangements or nucleophosmin 1 (NPM1) mutations.[1][4] By disrupting the menin-KMT2A complex, Bleximenib leads to the downregulation of key oncogenic target genes, such as HOXA9 and MEIS1, thereby inhibiting cancer cell proliferation, inducing apoptosis, and promoting cellular differentiation.[1][5] These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of **(S)-Bleximenib oxalate** against relevant leukemia cell lines.

Mechanism of Action and Signaling Pathway

Bleximenib functions by binding to the menin protein, which acts as a scaffold for the KMT2A complex.[1][6] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A interaction is essential for maintaining the expression of genes that drive cancer cell growth and survival.[6][7] Bleximenib's inhibition of this interaction leads to a cascade of downstream effects, ultimately impairing the leukemic state.[1]



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Figure 1: (S)-Bleximenib oxalate mechanism of action.

Quantitative Data Summary

The antiproliferative activity of menin-KMT2A inhibitors has been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀)

values are key parameters to quantify the potency of these compounds.

Compound	Cell Line	Genotype	Assay Type	IC50 / GI50 (nM)	Reference
Bleximenib (Human)	-	-	Biochemical Assay	0.1	[2] [8]
Bleximenib (Mouse)	-	-	Biochemical Assay	0.045	[2] [8]
Bleximenib (Dog)	-	-	Biochemical Assay	≤0.066	[2] [8]
Menin/MLL Inhibitor (Ex 23)	MV-4-11	MLL-rearranged	CellTiter-Glo	20 (GI50)	[9]
Menin/MLL Inhibitor (Ex 23)	MOLM-13	MLL-rearranged	CellTiter-Glo	157.3 (GI50)	[9]
Menin/MLL Inhibitor (Ex 23)	OCI-AML3	NPM1-mutated	CellTiter-Glo	77.9 (GI50)	[9]
M-89	MV-4-11	MLL-rearranged	Not specified	25 (IC50)	[10]
M-89	MOLM-13	MLL-rearranged	Not specified	54 (IC50)	[10]
M-1121	MV-4-11	MLL-rearranged	Not specified	10.3 (IC50)	[10]
M-1121	MOLM-13	MLL-rearranged	Not specified	51.5 (IC50)	[10]
MI-463	-	-	Fluorescence Pol.	15.3 (IC50)	[10]
MI-503	-	-	Fluorescence Pol.	14.7 (IC50)	[10]

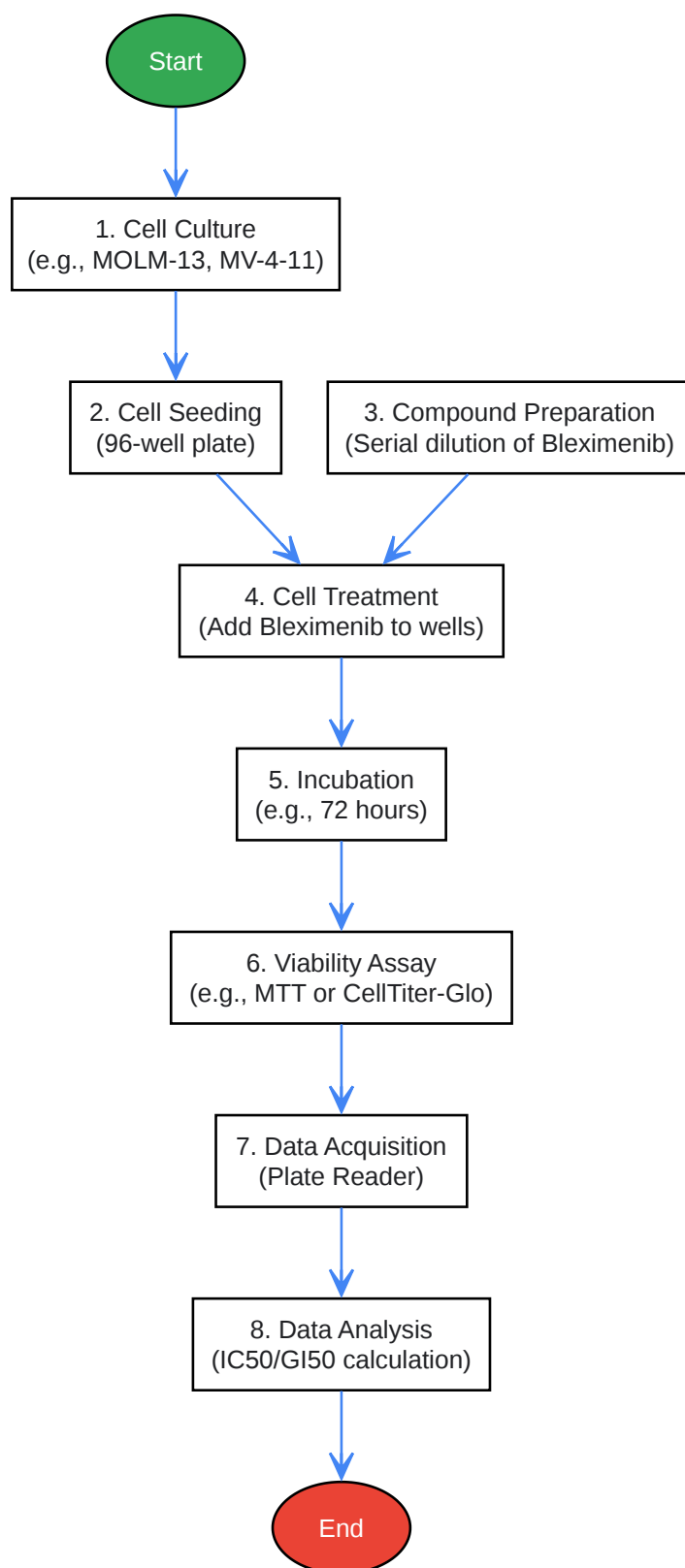
Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the effect of **(S)-Bleximenib oxalate** on the proliferation of leukemia cell lines using a common metabolic assay, such as the MTT or CellTiter-Glo assay.^{[5][11]}

Materials:

- **(S)-Bleximenib oxalate**
- Leukemia cell lines (e.g., MOLM-13, MV-4-11, OCI-AML3)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (for MTT assay)
- Plate reader (absorbance or luminescence)

Experimental Workflow:



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